

Comprehensive Application Notes and Protocols for 2,6-Dimethylquinoline Biological Activity Studies

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Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

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Introduction to 2,6-Dimethylquinoline

2,6-Dimethylquinoline is an organic compound belonging to the class of **quinolines and derivatives**, characterized by a benzene ring fused to a pyrimidine ring forming benzo[b]azabenzene [1]. This dimethylated derivative of quinoline exists as a **solid** at room temperature with a melting point of 57-59°C [2] [3] and a boiling point of 266-267°C [3] [4]. It has the molecular formula **C₁₁H₁₁N** and a molecular weight of **157.21 g/mol** [3].

This compound is recognized as a **natural constituent** found in the roots of *Peucedantu praeruptorum* [2] [3] and has gained significant research interest primarily due to its **potent inhibitory activity** against cytochrome P450 enzymes, particularly **CYP1A2** and **CYP2B6** [2] [3]. These enzymes play crucial roles in drug metabolism, making **2,6-dimethylquinoline** a valuable compound for drug interaction studies and metabolic pathway investigations.

Biological Activity Profile and Quantitative Data

Key Biological Targets and Potency

Extensive research has revealed that **2,6-dimethylquinoline** exhibits specific inhibitory effects on cytochrome P450 enzymes, with particularly strong activity against CYP1A2. The table below summarizes the key quantitative data for its biological activities:

Table 1: Biological Activity Profile of **2,6-Dimethylquinoline**

Biological Target	Activity Type	Potency (IC ₅₀)	Significance
CYP1A2	Inhibition	3.3 μM [3]	High affinity inhibition relevant to drug metabolism
CYP2B6	Inhibition	480 μM [3]	Moderate inhibition potential
Antifungal Activity	Derivatives show promise [5]	Structure-dependent	Requires specific structural modifications

The significant difference in IC₅₀ values between CYP1A2 and CYP2B6 (**approximately 145-fold**) indicates **high selectivity** of **2,6-dimethylquinoline** toward CYP1A2 inhibition [3]. This selectivity profile makes it particularly valuable for designing specific CYP1A2 inhibition studies and understanding isoform-specific metabolic interactions.

Physicochemical and Pharmacokinetic Properties

The compound's functionality is influenced by its intrinsic physicochemical properties, which affect its bioavailability, distribution, and interaction with biological targets.

Table 2: Physicochemical and Predicted ADME Properties of **2,6-Dimethylquinoline**

Property	Value	Method/Reference
Melting Point	57-59 °C [2]	Experimental (lit.)
Boiling Point	266-267 °C [3] [4]	Experimental

Property	Value	Method/Reference
Molecular Weight	157.21 g/mol [3]	Calculated
LogP	2.98 [1]	ALOGPS
Water Solubility	-2.3 (LogS) [1]	ALOGPS
pKa (Strongest Basic)	5.3 [1]	ChemAxon
Polar Surface Area	12.89 Å ² [1]	ChemAxon
Hydrogen Bond Acceptors	1 [1]	ChemAxon
Hydrogen Bond Donors	0 [1]	ChemAxon
Rule of Five	Yes [1]	ChemAxon

The **moderate LogP value** suggests good lipid permeability, while the **low polar surface area** indicates favorable membrane penetration capabilities. The compound complies with the **Rule of Five**, suggesting it has good drug-likeness properties [1]. The **basic pKa** indicates that the compound may be partially protonated at physiological pH, which can influence its distribution and binding characteristics.

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay for IC₅₀ Determination

3.1.1 Principle and Objective

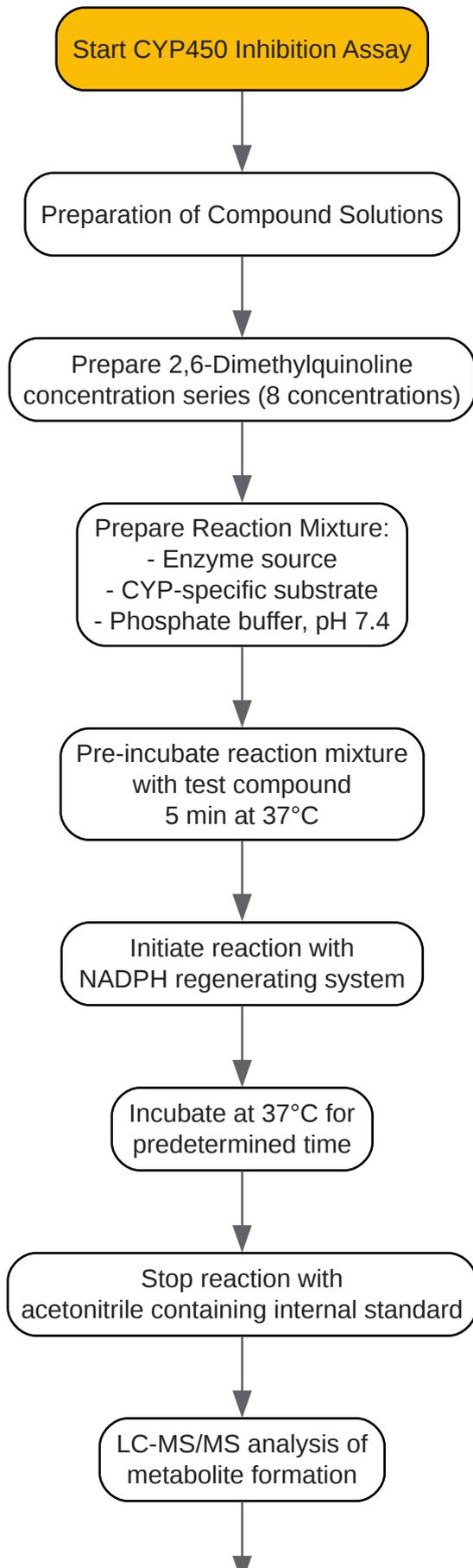
This protocol describes a standardized method for determining the IC₅₀ values of **2,6-dimethylquinoline** against cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6. The assay measures the compound's ability to inhibit enzyme-specific substrate metabolism in human liver microsomes or recombinant CYP systems [2] [3].

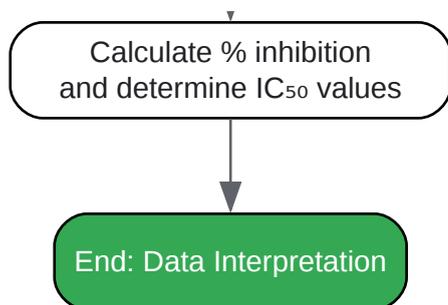
3.1.2 Materials and Reagents

- **Test compound:** **2,6-Dimethylquinoline** (purity $\geq 98\%$) [2] [4]
- **Enzyme source:** Recombinant human CYP1A2 and CYP2B6 enzymes or human liver microsomes
- **Substrates:** CYP1A2-specific substrate (e.g., phenacetin), CYP2B6-specific substrate (e.g., bupropion)
- **Cofactor:** NADPH regenerating system
- **Reaction buffer:** 100 mM phosphate buffer, pH 7.4
- **Stop solution:** Acetonitrile with internal standard
- **Analytical instrumentation:** LC-MS/MS system for metabolite quantification

3.1.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the CYP450 inhibition assay:





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3.1.4 Procedure Details

- **Preparation of compound solutions:** Prepare a 10 mM stock solution of **2,6-dimethylquinoline** in DMSO. Serial dilute to create 8 concentrations covering a range from 0.1 μM to 1000 μM . Keep final DMSO concentration below 1% (v/v) in all reactions [3].
- **Reaction setup:** In a 96-well plate, add reaction mixture containing enzyme source and CYP-specific substrate in phosphate buffer. Add test compound at various concentrations. Include positive control inhibitors and vehicle controls.
- **Pre-incubation:** Pre-incubate the reaction mixture for 5 minutes at 37°C.
- **Reaction initiation:** Start the reaction by adding NADPH regenerating system. Incubate at 37°C for a predetermined time (typically 15-45 minutes) based on linear metabolite formation rates.
- **Reaction termination:** Stop the reaction by adding ice-cold acetonitrile with internal standard.
- **Sample analysis:** Centrifuge samples and analyze supernatant by LC-MS/MS to quantify specific metabolite formation.
- **Data analysis:** Calculate percentage inhibition relative to vehicle control for each concentration. Plot inhibition percentage versus log concentration and fit data to a four-parameter logistic equation to determine IC_{50} values [3].

Protocol 2: Compound Handling and Storage Guidelines

3.2.1 Storage and Stability

- **Storage temperature:** Room temperature (recommended in a cool and dark place, <15°C) [4]
- **Storage conditions:** Store under inert gas (nitrogen or argon) [4]
- **Stability considerations:** Air sensitive - protect from prolonged exposure to air [4]
- **Shelf life:** Stable for at least 24 months when stored properly

3.2.2 Safety and Handling Considerations

Table 3: Safety Information and Handling Guidelines

Parameter	Specification
GHS Pictogram	[3] [4]
Signal Word	Warning [3] [4]

| **Hazard Statements** | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H402: Harmful to aquatic life [3] [4] | | **Personal Protective Equipment** | Dust mask type N95 (US), Eyeshields, Gloves [2] [3] | | **WGK Germany** | 3 [2] [3] |

Research Applications and Strategic Implementation

Primary Research Applications

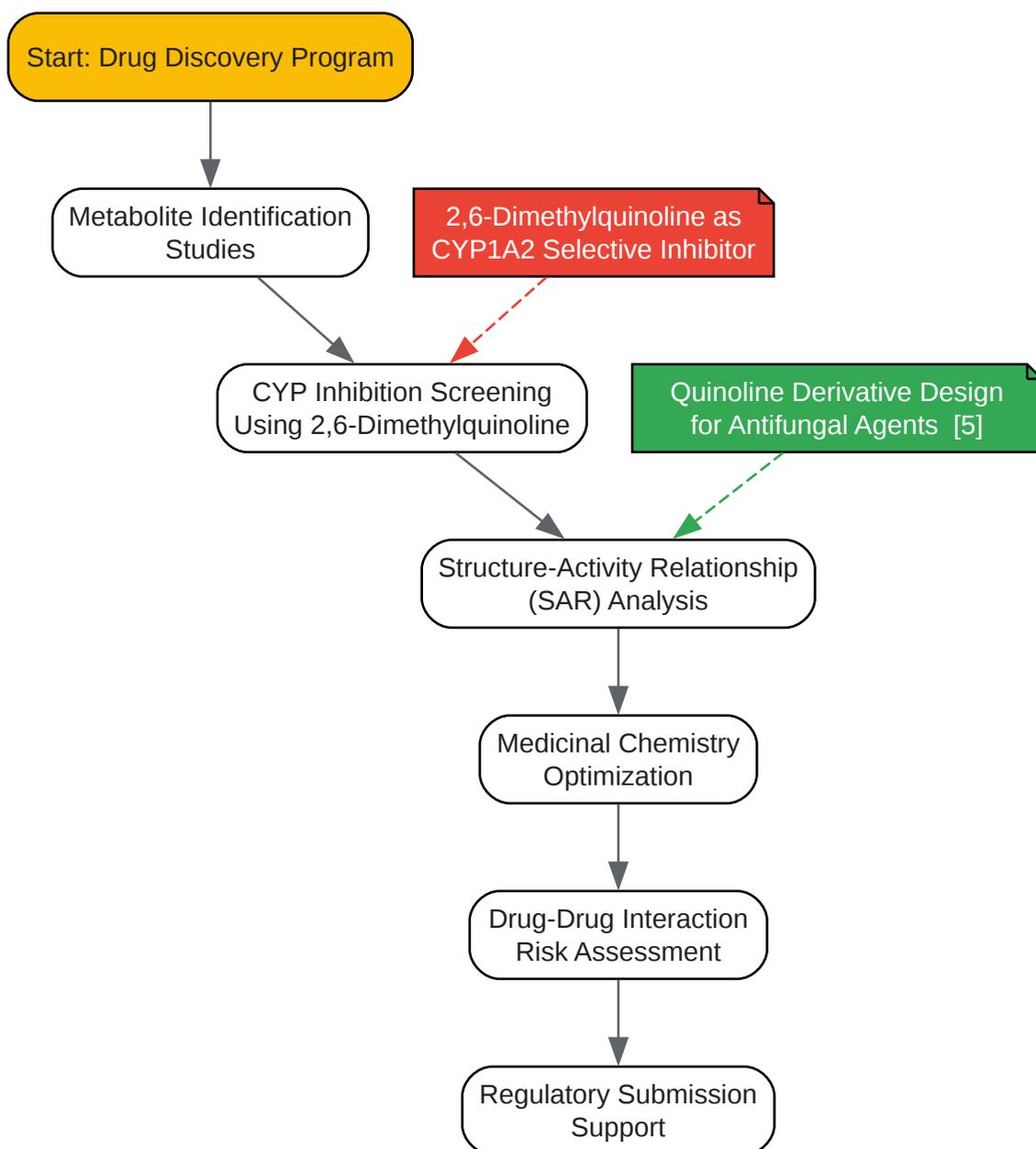
2,6-Dimethylquinoline serves multiple valuable functions in biomedical and chemical research:

- **Cytochrome P450 inhibition studies:** As a potent and selective CYP1A2 inhibitor, it is used to probe metabolic pathways, assess drug-drug interaction potential, and study CYP1A2-specific metabolism of new chemical entities [2] [3].
- **Chemical synthesis intermediate:** Serves as a versatile building block for synthesizing various quinoline derivatives with potential biological activities [6]. Recent research demonstrates the application of quinoline derivatives in antifungal development [5].
- **Tool compound for enzyme kinetics:** Used to determine enzyme kinetic parameters and inhibition mechanisms for CYP1A2 and related enzymes.

- **Natural product research:** As a constituent of *Peucedantu praeruptorum*, it contributes to understanding the pharmacological properties of this medicinal plant [2] [3].

Strategic Implementation in Drug Discovery

The following diagram outlines the strategic implementation of **2,6-dimethylquinoline** in drug discovery workflows:



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Data Interpretation and Troubleshooting

4.3.1 Expected Results and Interpretation

- **CYP1A2 inhibition:** Expect typical IC_{50} values around 3.3 μ M, indicating high potency inhibition [3]. This suggests **2,6-dimethylquinoline** binds strongly to the CYP1A2 active site.
- **CYP2B6 inhibition:** Expect IC_{50} values around 480 μ M, indicating significantly weaker inhibition compared to CYP1A2 [3].
- **Selectivity ratio:** The >100-fold selectivity for CYP1A2 over CYP2B6 makes **2,6-dimethylquinoline** a valuable tool for specific CYP1A2 inhibition studies.

4.3.2 Troubleshooting Common Issues

- **Poor solubility:** If compound solubility is limiting, consider using alternative solvents such as ethanol-water mixtures, which have been successfully employed in quinoline hydrogenation studies [7].
- **High background inhibition:** Ensure proper controls to account for non-specific binding and solvent effects, particularly when using DMSO as a solvent.
- **Inconsistent IC_{50} values:** Verify enzyme activity, substrate concentrations, and linearity of metabolite formation under assay conditions.

Conclusion

2,6-Dimethylquinoline represents a **valuable chemical tool** with specific application in cytochrome P450 inhibition studies, particularly for CYP1A2. Its **well-characterized inhibitory profile**, with IC_{50} values of 3.3 μ M for CYP1A2 and 480 μ M for CYP2B6, makes it particularly useful for metabolic stability assessments, drug-drug interaction studies, and enzyme kinetic characterization [3].

The provided protocols offer **robust methodologies** for implementing **2,6-dimethylquinoline** in research settings, with emphasis on proper handling, storage, and experimental conditions. Researchers should note its **air-sensitive nature** and recommendation for storage under inert gas at cool temperatures [4]. The

compound's role as a **natural product constituent** and its utility as a **building block for synthetic derivatives** further expands its research applications [2] [5].

Future research directions may include exploration of its **structural analogs** for improved selectivity and potency, investigation of its **potential therapeutic applications**, and utilization as a **model compound** for advanced catalytic transformations as demonstrated in recent sustainable catalysis research [7].

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